
Taurochenodeoxycholic acid
Übersicht
Beschreibung
Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated secondary bile acid derived from chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol . Structurally, TCDCA consists of CDCA (3α,7α-dihydroxy-5β-cholan-24-oic acid) conjugated to taurine via an amide bond . It is a key component of the enterohepatic circulation, facilitating lipid absorption and cholesterol metabolism .
TCDCA exhibits diverse biological activities, including:
- Anti-inflammatory effects: Reduces pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in neuroinflammatory models .
- Lipid regulation: Ameliorates hyperlipidemia in murine models by modulating lipid metabolism pathways .
- Intestinal homeostasis: Inhibits intestinal epithelial cell proliferation and induces apoptosis independently of the farnesoid X receptor (FXR) .
- Clinical relevance: Elevated serum levels correlate with liver cirrhosis progression and intrahepatic cholestasis of pregnancy (ICP) .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Taurochenodesoxycholsäure wird durch die Konjugation von Chenodesoxycholsäure mit Taurin synthetisiert . Der Prozess beinhaltet die Aktivierung von Chenodesoxycholsäure, gefolgt von ihrer Reaktion mit Taurin unter spezifischen Bedingungen, um Taurochenodesoxycholsäure zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von Taurochenodesoxycholsäure beinhaltet oft Biotransformationsverfahren. So kann zum Beispiel Gallenflüssigkeit von Hühnern als Ausgangsmaterial verwendet werden, das einem Biokonversionsprozess unterzogen wird, um Taurochenodesoxycholsäure zu erzeugen . Diese Methode ist umweltfreundlich und effektiv und bietet einen zuverlässigen Ansatz für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Taurochenodesoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was zur Bildung reduzierter Derivate führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, wie z. B. den Austausch von Hydroxylgruppen durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogenierungsmittel oder Nukleophile.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene hydroxylierte, reduzierte und substituierte Derivate der Taurochenodesoxycholsäure .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
TCDCA has been shown to inhibit the proliferation and invasion of gastric cancer cells. A study highlighted that TCDCA induces apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in traditional Chinese medicine (TCM) for cancer treatment. The findings indicate that TCDCA could serve as a basis for developing new cancer therapies, particularly in enhancing the efficacy of TCM approaches .
Case Study: Gastric Cancer Inhibition
- Objective : To evaluate the effect of TCDCA on gastric cancer cell lines.
- Findings : Significant reduction in cell proliferation and invasion was observed, alongside increased apoptosis markers.
- Implication : Supports the integration of TCDCA in cancer treatment protocols.
Neuroprotective Effects
TCDCA exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that TCDCA can reduce amyloid-beta deposition and promote neuronal survival by modulating apoptotic pathways and enhancing synaptic integrity .
Case Study: Alzheimer's Disease Model
- Objective : To assess the neuroprotective effects of TCDCA in AD mouse models.
- Findings : Mice treated with TCDCA showed reduced glial activation and improved memory functions compared to untreated controls.
- Mechanism : Involves reduction of oxidative stress and modulation of inflammatory responses.
Hepatoprotection
TCDCA plays a crucial role in protecting hepatocytes from bile acid-induced apoptosis. Studies have demonstrated that TCDCA can mitigate the cytotoxic effects of glycochenodeoxycholic acid (GCDCA) on liver cells through activation of survival signaling pathways .
Case Study: Hepatocyte Protection
- Objective : To investigate the protective effects of TCDCA on rat hepatocytes.
- Findings : Pre-treatment with TCDCA significantly reduced GCDCA-induced apoptosis.
- Mechanism : Activation of PI3K and MAPK pathways was identified as key protective mechanisms.
Choleretic and Cholagogue Effects
TCDCA is recognized for its choleretic (increasing bile production) and cholagogue (promoting bile flow) properties. These functions are essential for lipid digestion and absorption, making it a valuable compound in treating cholestatic liver diseases .
Potential in Inflammation and Autoimmune Disorders
Emerging research suggests that TCDCA may have applications in managing inflammation and autoimmune conditions. Its ability to modulate immune responses positions it as a candidate for further exploration in therapeutic settings aimed at inflammatory diseases .
Data Summary Table
Wirkmechanismus
Taurochenodeoxycholic acid exerts its effects by emulsifying lipids such as cholesterol in the bile . It reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver, facilitating the discharge of bile into the duodenum . The compound also interacts with various cellular signaling pathways, including the nuclear factor-kappa B pathway, to exert anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Bile Acids
Structural and Metabolic Differences
Bile acids are classified as primary (synthesized in the liver) or secondary (modified by gut microbiota). TCDCA, a taurine-conjugated bile acid, differs from other compounds in hydroxylation patterns, conjugation type, and metabolic pathways (Table 1).
Table 1: Structural and Metabolic Comparison of Selected Bile Acids
Functional Differences
(a) Anti-Inflammatory and Neuroprotective Effects
- TCDCA reduces neuroinflammation in experimental autoimmune encephalomyelitis (EAE) models by suppressing IL-1β and TNF-α .
- TUDCA , in contrast, shows stronger neuroprotective effects in ALS and Alzheimer’s models by inhibiting apoptosis and endoplasmic reticulum (ER) stress .
(b) Lipid Metabolism and Hyperlipidemia
- TCDCA lowers serum cholesterol and triglycerides in hyperlipidemic mice by modulating bile acid synthesis pathways (e.g., CYP7A1) .
- TCA exacerbates liver fibrosis and cirrhosis by promoting hepatic stellate cell activation .
(c) Intestinal Effects
- TCDCA inhibits intestinal epithelial cell proliferation and induces apoptosis via non-FXR pathways, suggesting a role in mitigating colorectal cancer .
- GCDCA induces apoptosis through FXR-dependent mechanisms, contributing to cholestatic liver injury .
Disease Associations and Biomarker Potential
- TCDCA : Elevated in ICP and liver cirrhosis; correlates with Child-Pugh scores .
- TCA : Markedly increased in alcoholic liver disease (ALD) (127-fold vs. controls) .
Table 2: Disease-Specific Alterations in Bile Acid Levels
Key Research Findings
Metabolic Stability : TCDCA levels remain stable under compound-induced metabolic stress, unlike taurodeoxycholic acid (TDCA) and glycocholic acid (GCA) .
Therapeutic Potential: TCDCA’s anti-inflammatory properties are being explored for autoimmune diseases, while TUDCA is prioritized for neurodegenerative conditions .
Biologische Aktivität
Taurochenodeoxycholic acid (TCDCA) is a bile acid that plays a significant role in lipid metabolism and has garnered attention for its diverse biological activities. This article explores the various mechanisms through which TCDCA exerts its effects, highlighting its potential therapeutic applications and implications in disease management.
Overview of TCDCA
TCDCA is a conjugated bile acid formed by the combination of chenodeoxycholic acid and taurine. It is primarily produced in the liver and functions to emulsify lipids, facilitating their absorption in the intestine. Beyond its role in digestion, TCDCA has been identified as having anti-inflammatory, cytoprotective, and immunomodulatory properties.
-
Cytoprotection and ER Stress Alleviation
- TCDCA has been shown to alleviate endoplasmic reticulum (ER) stress, which is implicated in various diseases, including neurodegenerative disorders and diabetes. By stabilizing the unfolded protein response (UPR), TCDCA acts as a chemical chaperone, reducing cellular apoptosis and promoting cell survival .
- In models of diabetic nephropathy, TCDCA treatment significantly decreased markers of ER stress and apoptosis in renal tubular cells, suggesting its protective role against kidney injury .
-
Anti-inflammatory Effects
- Research indicates that TCDCA inhibits the activation of the AP-1 transcription factor, thereby reducing pro-inflammatory gene expression. This mechanism suggests potential applications in inflammatory diseases .
- In a study involving cardiac pressure overload, TCDCA administration resulted in decreased collagen deposition and reduced expression of TGF-β signaling proteins, indicating its role in mitigating fibrosis .
-
Cancer Therapeutics
- TCDCA has been explored for its potential in cancer therapy due to its ability to modulate apoptotic pathways. In hepatocellular carcinoma models, TCDCA reduced tumor burden and hepatocyte apoptosis by inhibiting ER stress-induced pathways .
- Additionally, alterations in bile acid profiles, including TCDCA levels, have been associated with cholangiocarcinoma, suggesting its biomarker potential for cancer detection .
1. Neurodegenerative Diseases
A study demonstrated that TCDCA could prevent neurodegeneration by enhancing mitophagy—an essential process for mitochondrial quality control—in human neuroblastoma cells. This suggests that TCDCA may be beneficial in treating conditions like Alzheimer's disease .
2. Diabetic Nephropathy
In db/db mice models of diabetes, administration of TCDCA significantly improved renal function markers such as blood glucose levels and albuminuria while also reducing renal histopathological changes linked to diabetic nephropathy .
Research Findings
Q & A
Basic Research Questions
Q. How can researchers accurately quantify taurochenodeoxycholic acid (TCDCA) in biological samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards, such as TCDCA-d4, to correct for matrix effects and ionization variability. For example, TCDCA-d4 (sodium salt) is a stable isotope-labeled analog that improves quantification accuracy in liver disease models . Sample preparation should include solid-phase extraction to isolate bile acids from complex matrices like serum or liver tissue.
Q. What experimental models are commonly used to study TCDCA’s anti-inflammatory and immunomodulatory effects?
- Methodological Answer :
- In vitro : Use macrophage cell lines (e.g., NR8383 cells) to assess apoptosis induction via caspase-3/caspase-8 activation and PKC/JNK pathway modulation .
- In vivo : Rodent models (e.g., adjuvant arthritis in rats) are employed to evaluate TCDCA’s systemic anti-inflammatory effects, with bile acid profiles analyzed via metabolomics .
- Ex vivo : Isolated intestinal epithelia can measure TCDCA-induced transepithelial currents to study ion channel interactions .
Q. What are the key considerations for preparing TCDCA solutions in experimental studies?
- Methodological Answer : TCDCA sodium salt is typically dissolved in aqueous buffers (e.g., PBS) at 10 mM stock concentrations. Verify solubility using dynamic light scattering (DLS) to avoid micelle formation, which can alter bioavailability. For cell-based assays, ensure concentrations are below critical micellar concentration (CMC) to prevent cytotoxicity .
Advanced Research Questions
Q. How can isotopic labeling (e.g., TCDCA-d4) resolve ambiguities in TCDCA’s metabolic pathways?
- Methodological Answer : Deuterated TCDCA (e.g., TCDCA-[2,2,4,4-d4]) enables precise tracking of hepatic and microbial metabolism. For instance, in SLIM SUPER ion mobility-mass spectrometry (IM-MS), isotopic labels distinguish TCDCA from isomers like taurodeoxycholic acid (TDCA) and tauroursodeoxycholic acid (TUDCA) based on collision cross-section differences . This approach is critical for elucidating enterohepatic recirculation and microbial deconjugation dynamics.
Q. How should researchers address contradictory findings on TCDCA’s role in liver injury?
- Methodological Answer : Conflicting data (e.g., TCDCA as both a hepatoprotective agent and a toxicity marker) require context-specific analysis:
- Dose dependency : Low doses may activate FXR/TGR5 signaling for cytoprotection, while high doses disrupt membrane integrity .
- Metabolomic profiling : Pair TCDCA quantification with other bile acids (e.g., glycocholic acid) using partial least squares-discriminant analysis (PLS-DA) to identify co-varying biomarkers in disease models .
- Species specificity : Compare murine and human CYP3A4 activity, as 6α-hydroxylation rates differ significantly, affecting TCDCA detoxification pathways .
Q. What advanced separation techniques improve resolution of TCDCA isomers in complex biological matrices?
- Methodological Answer : Cyclodextrin-adducted ion mobility (IM) enhances separation of tauro-conjugated bile acid isomers. For example, SLIM SUPER IM-MS achieves baseline resolution of TCDCA from TDCA and THDCA (taurohyodeoxycholic acid) within 2 minutes, outperforming traditional reverse-phase chromatography . Key parameters include drift gas composition (He/N2 mixtures) and voltage gradients optimized for cyclodextrin adduct stability.
Q. How can researchers validate TCDCA’s interaction with nuclear receptors in disease models?
- Methodological Answer :
- Knockout models : Use FXR-/- or TGR5-/- mice to isolate TCDCA’s receptor-specific effects in metabolic disorders like NAFLD .
- Transcriptomics : Couple RNA-seq with chromatin immunoprecipitation (ChIP) to identify TCDCA-regulated genes (e.g., SHP, CYP7A1).
- Structural studies : Perform molecular docking simulations using TCDCA’s crystal structure (PDB ID: 1P1Q) to predict binding affinities for receptors like PXR .
Q. What strategies mitigate cross-reactivity in immunoassays targeting TCDCA?
- Methodological Answer : Develop single-chain variable fragment (scFv) antibodies with enhanced specificity. For instance, chicken-derived scFv showed <5% cross-reactivity with structurally similar bile acids (e.g., taurocholic acid) in competitive ELISAs. Validate using surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. Data Analysis & Reproducibility
Q. How should researchers statistically analyze metabolomic data involving TCDCA?
- Methodological Answer : Apply multivariate analysis (e.g., PLS-DA, PCA) to bile acid datasets, normalized to internal standards (e.g., TCDCA-d4). Use ROC curves to assess diagnostic power, as seen in pancreatic cancer studies where TCDCA’s AUC-ROC was 0.89 compared to glycocholic acid (AUC-ROC: 0.76) . Report false discovery rates (FDR) for multiple comparisons.
Q. What protocols ensure reproducibility in TCDCA-related studies?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Experimental section : Detail LC-MS parameters (e.g., column: Acquity UPLC BEH C18, 1.7 µm; gradient: 10–95% methanol/0.1% formic acid).
- Supporting information : Provide raw NMR spectra (e.g., <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectra (HRMS) for novel TCDCA derivatives .
- QC/QA : Include batch-specific certificates of analysis (COA) for TCDCA sodium salt, verifying purity (>99%) via HPLC-ELSD .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-BJLOMENOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020121 | |
Record name | Taurochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taurochenodesoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. | |
Record name | Taurochenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
516-35-8, 6009-98-9 | |
Record name | Taurochenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taurochenodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurochenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taurochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6009-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAUROCHENODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Taurochenodesoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.